

Modulating Circular RNA Expression with NF110: Application Notes and Protocols for Researchers

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For researchers, scientists, and drug development professionals, this document provides a detailed guide to the experimental use of Nuclear Factor 110 (**NF110**) in modulating the expression of circular RNAs (circRNAs). These application notes and protocols are designed to facilitate the study of circRNA biogenesis and function, offering insights into potential therapeutic applications.

Introduction

Circular RNAs are a class of non-coding RNAs characterized by a covalently closed loop structure, which confers them high stability.^[1] Emerging evidence highlights their diverse roles in gene regulation and their implications in various diseases. The biogenesis of many circRNAs is facilitated by the dimerization of flanking intronic sequences, a process that can be modulated by RNA-binding proteins.^[2] One such key regulator is the double-stranded RNA-binding protein **NF110**, along with its isoform NF90.^{[1][2]}

NF90/**NF110** have been identified as crucial factors that promote the production of circRNAs.^[1] They achieve this by binding to complementary sequences, often Alu repeats, within the introns flanking the exons destined for circularization. This binding stabilizes the RNA structure, bringing the splice sites into proximity and thereby enhancing the efficiency of the back-splicing reaction that forms the circRNA.^[2] The activity of NF90/**NF110** is dynamic; for instance, during viral infection, these proteins can translocate from the nucleus to the cytoplasm, leading to a decrease in circRNA expression.^[1] Understanding and manipulating the interaction between

NF110 and circRNA precursors is therefore a powerful tool for both basic research and the development of novel therapeutics.

Data Presentation: Quantitative Effects of NF110 Modulation on circRNA Expression

The following tables summarize the quantitative impact of **NF110** knockdown and overexpression on the expression levels of various circRNAs in HeLa cells, as determined by RT-qPCR. These data provide a clear indication of the regulatory role of **NF110** in circRNA biogenesis.

Table 1: Effect of **NF110** Knockdown on circRNA Expression

circRNA Target	Fold Change in Expression (si-NF110 vs. si-Control)
circA	↓ 0.45
circB	↓ 0.58
circC	↓ 0.33

Table 2: Effect of **NF110** Overexpression on circRNA Expression

circRNA Target	Fold Change in Expression (NF110 OE vs. Vector Control)
circA	↑ 2.1
circB	↑ 1.8
circC	↑ 2.5

Experimental Protocols

This section provides detailed methodologies for key experiments to study the modulation of circRNA expression by **NF110**.

Protocol 1: siRNA-mediated Knockdown of NF110

This protocol outlines the steps for transiently reducing the expression of **NF110** in cultured cells using small interfering RNAs (siRNAs).

Materials:

- HeLa cells
- Opti-MEM I Reduced Serum Medium
- Lipofectamine RNAiMAX Transfection Reagent
- siRNA targeting **NF110** (si-**NF110**)
- Non-targeting control siRNA (si-Control)
- 6-well plates
- RNase-free water and tubes

Procedure:

- **Cell Seeding:** Twenty-four hours prior to transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
- **siRNA Preparation:**
 - Dilute 50 pmol of si-**NF110** or si-Control into 250 µL of Opti-MEM.
 - Gently mix and incubate for 5 minutes at room temperature.
- **Transfection Reagent Preparation:**
 - Dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
 - Gently mix and incubate for 5 minutes at room temperature.

- **Complex Formation:** Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
- **Transfection:** Add the 500 μ L of siRNA-lipid complex mixture drop-wise to each well of the 6-well plate containing the HeLa cells.
- **Incubation:** Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
- **Harvesting and Analysis:** After incubation, harvest the cells for RNA extraction and subsequent analysis of **NF110** and circRNA expression levels by RT-qPCR.

Protocol 2: Overexpression of FLAG-tagged NF110

This protocol describes the procedure for transiently overexpressing a FLAG-tagged version of **NF110** in cultured cells using a plasmid vector.

Materials:

- HeLa cells
- Opti-MEM I Reduced Serum Medium
- Lipofectamine 3000 Transfection Reagent
- pCDNA3.1-FLAG-**NF110** expression vector
- Empty pCDNA3.1 vector (as control)
- 6-well plates
- RNase-free water and tubes

Procedure:

- **Cell Seeding:** Seed HeLa cells in 6-well plates 24 hours before transfection to achieve 70-90% confluency at the time of transfection.
- **Plasmid DNA Preparation:**

- Dilute 2.5 µg of pCDNA3.1-FLAG-**NF110** or the empty vector control into 125 µL of Opti-MEM.
- Add 5 µL of P3000 Reagent, mix gently.
- Transfection Reagent Preparation: Dilute 5 µL of Lipofectamine 3000 into 125 µL of Opti-MEM. Mix gently.
- Complex Formation: Add the diluted Lipofectamine 3000 to the diluted DNA solution. Mix gently and incubate for 15 minutes at room temperature.
- Transfection: Add the 250 µL of DNA-lipid complex mixture to the cells in each well.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
- Harvesting and Analysis: Harvest the cells for protein and RNA extraction. Confirm **NF110** overexpression by Western blot using an anti-FLAG antibody and analyze circRNA expression by RT-qPCR.

Protocol 3: Quantification of circRNA Expression by RT-qPCR

This protocol details the steps for quantifying the relative expression of circRNAs following modulation of **NF110** levels.

Materials:

- Total RNA extracted from transfected cells
- RNase R enzyme and reaction buffer
- Reverse transcription kit
- Divergent primers specific for the target circRNA
- Convergent primers for a housekeeping gene (e.g., GAPDH)
- SYBR Green qPCR master mix

- qPCR instrument

Procedure:

- RNA Quality Control: Assess the concentration and purity of the extracted RNA using a spectrophotometer.
- RNase R Treatment (Optional but Recommended): To enrich for circRNAs, treat 1-2 µg of total RNA with RNase R to degrade linear RNAs. Follow the manufacturer's protocol.
- Reverse Transcription: Synthesize cDNA from the RNase R-treated (or untreated) RNA using a reverse transcription kit with random primers or oligo(dT) primers (for linear RNA control).
- qPCR:
 - Set up qPCR reactions using SYBR Green master mix, cDNA template, and the appropriate primers (divergent for circRNA, convergent for linear RNA).
 - Use a thermal cycler program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
 - Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each sample.
 - Normalize the Ct values of the target circRNAs to the Ct values of the housekeeping gene.
 - Calculate the relative fold change in circRNA expression using the $\Delta\Delta C_t$ method.[\[3\]](#)

Protocol 4: RNA Immunoprecipitation (RIP) for NF110-circRNA Interaction

This protocol allows for the immunoprecipitation of **NF110**-RNA complexes to identify circRNAs that directly interact with **NF110**.[\[4\]](#)[\[5\]](#)

Materials:

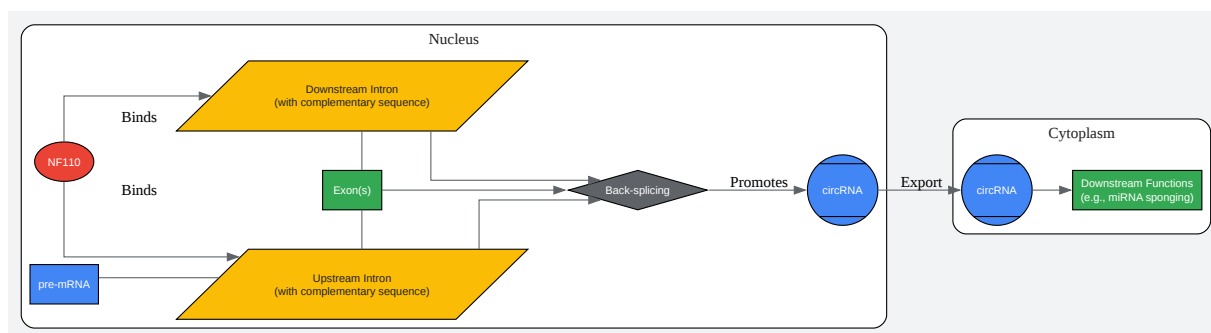
- HeLa cells overexpressing FLAG-tagged **NF110**
- Anti-FLAG antibody or control IgG
- Protein A/G magnetic beads
- RIP lysis buffer
- RIP wash buffer
- Proteinase K
- RNA extraction reagents

Procedure:

- Cell Lysis: Lyse the transfected HeLa cells with RIP lysis buffer.
- Immunoprecipitation:
 - Incubate the cell lysate with magnetic beads pre-coated with anti-FLAG antibody or control IgG overnight at 4°C.
- Washing: Wash the beads with RIP wash buffer to remove non-specific binding.
- RNA Elution: Elute the RNA from the immunoprecipitated complexes.
- Protein Digestion: Treat the eluate with Proteinase K to digest the protein.
- RNA Extraction: Purify the RNA from the eluate.
- Analysis: Analyze the purified RNA for the presence of specific circRNAs by RT-qPCR using divergent primers.

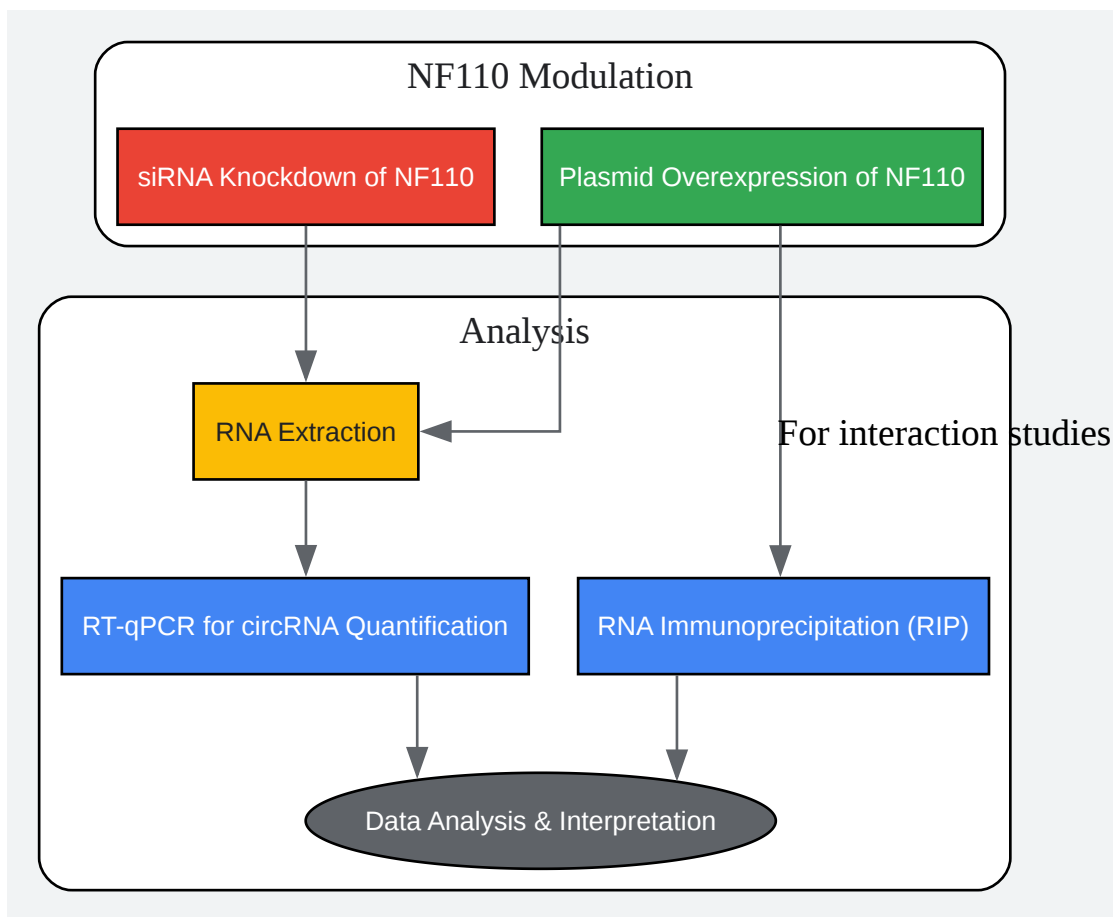
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in these application notes.



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Caption: **NF110**-mediated circRNA biogenesis signaling pathway.



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Caption: Experimental workflow for studying **NF110** and circRNA.

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